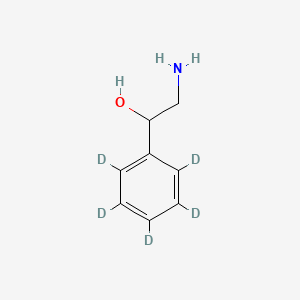
Ethanone, 1-(3,4-diethynylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3,4-diethynylphenyl)-: is an organic compound with the molecular formula C12H8O It is a derivative of acetophenone, where the phenyl ring is substituted with two ethynyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-diethynylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:
Starting Materials: 3,4-dibromoacetophenone and terminal alkyne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
The reaction proceeds as follows: [ \text{3,4-dibromoacetophenone} + 2 \text{terminal alkyne} \xrightarrow{\text{Pd, CuI, base}} \text{Ethanone, 1-(3,4-diethynylphenyl)-} ]
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the recycling of catalysts and solvents would be considered to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3,4-diethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3,4-diethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Potential use in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dendrimers, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3,4-diethynylphenyl)- depends on its specific application. For instance, in biological systems, it may interact with cellular components, altering membrane permeability or inhibiting enzyme activity. The ethynyl groups can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparación Con Compuestos Similares
Ethanone, 1-(3,4-diethynylphenyl)- can be compared with other similar compounds, such as:
Ethanone, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of ethynyl groups. It has different reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Contains methoxy groups, leading to different chemical properties and uses.
1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene: A more complex structure with multiple ethynyl groups, used in the synthesis of dendrimers and advanced materials.
Conclusion
Ethanone, 1-(3,4-diethynylphenyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block in organic synthesis, as well as a candidate for developing new materials and bioactive molecules.
Propiedades
Fórmula molecular |
C12H8O |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
Clave InChI |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)




